Phenylacetic acid

Description

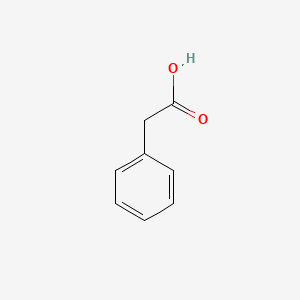

Structure

3D Structure

Properties

IUPAC Name |

2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt) | |

| Record name | Phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021656 | |

| Record name | Phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour | |

| Record name | Phenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenylacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | Phenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes | |

CAS No. |

103-82-2, 17303-65-0, 51146-16-8 | |

| Record name | Phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC139637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENYLACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER5I1W795A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

76.7 °C, 76.5 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to Phenylacetic Acid Biosynthesis from Phenylalanine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylacetic acid (PAA), a naturally occurring auxin, plays a significant role in plant development and serves as a valuable precursor in the pharmaceutical and chemical industries. Its biosynthesis from the aromatic amino acid L-phenylalanine is a key metabolic process observed in plants, fungi, and bacteria. This document provides an in-depth technical overview of the core biosynthetic pathways, presenting quantitative enzymatic data, detailed experimental protocols for key assays, and visual diagrams of the metabolic and experimental workflows. The primary pathway proceeds via the intermediates phenylpyruvate and phenylacetaldehyde (B1677652), catalyzed by a sequence of aminotransferases, decarboxylases, and dehydrogenases. Understanding this pathway is crucial for applications ranging from metabolic engineering for enhanced PAA production to the development of novel therapeutic agents.

Core Biosynthetic Pathways from Phenylalanine

The conversion of L-phenylalanine to phenylacetic acid is primarily accomplished through a central, three-step pathway analogous to the Ehrlich pathway for fusel alcohol production. In addition to this main route, several secondary or alternative pathways have been identified, particularly in plants.

The Primary Phenylpyruvate Pathway

This is the most widely recognized pathway for PAA biosynthesis in both microorganisms and plants.[1][2] It involves three sequential enzymatic reactions:

-

Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by an L-phenylalanine aminotransferase (also known as transaminase), which transfers the amino group from phenylalanine to an α-keto acid acceptor, typically α-ketoglutarate.[3][4]

-

Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This step is carried out by a phenylpyruvate decarboxylase or a broad-specificity keto acid decarboxylase.[1][5]

-

Oxidation: Finally, phenylacetaldehyde is oxidized to phenylacetic acid. This reaction is catalyzed by an NAD(P)+-dependent aldehyde dehydrogenase (ALDH) .[6][7]

Secondary Biosynthetic Pathways in Plants

Plants have evolved alternative routes to produce PAA, which may be tissue-specific or activated under certain conditions like stress.[8][9]

-

Phenylacetaldehyde Synthase Pathway: Phenylalanine can be directly converted to phenylacetaldehyde by the enzyme phenylacetaldehyde synthase.[8][9] The resulting phenylacetaldehyde is then oxidized to PAA by an aldehyde dehydrogenase, as in the primary pathway.

-

Phenylacetaldoxime Pathway: A stress-activated pathway involves the conversion of phenylalanine to phenylacetaldoxime, catalyzed by a cytochrome P450 enzyme (CYP79A2). Phenylacetaldoxime is then subsequently converted to PAA.[8][9]

Quantitative Data Summary

The efficiency of the PAA biosynthesis pathway is dependent on the kinetic properties of its constituent enzymes. While data is specific to the organism and enzyme isoform, the following tables summarize available quantitative metrics.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m_ | Specific Activity | Reference |

|---|---|---|---|---|---|

| Aldehyde Dehydrogenase (PaaZ) | Escherichia coli | Ring-cleavage intermediate | 11 µM | ~32 U/mg | [10] |

| Aldehyde Dehydrogenase (PaaZ) | Escherichia coli | NADP⁺ | 56 µM | ~32 U/mg | [10] |

| Aldehyde Dehydrogenase (ALDH) | Human RBC | Propionaldehyde | 0.59 mM | Not Reported |[11] |

Table 2: Whole-Cell Bioconversion Yields

| Organism | System | Substrate | Product | Conversion Yield | Reference |

|---|---|---|---|---|---|

| Escherichia coli K-12 MG1655 (RARE strain) | Engineered whole-cell biocatalyst | L-Phenylalanine | Phenylacetic Acid | ~94% | [1] |

| Yarrowia lipolytica | Whole-cell biotransformation | (L)-Phenylalanine | Phenylacetic Acid | High (unquantified) |[12] |

Experimental Protocols

Accurate characterization of the PAA biosynthesis pathway relies on robust assays for enzyme activity and metabolite quantification.

Aldehyde Dehydrogenase (ALDH) Activity Assay (Spectrophotometric)

This protocol measures the activity of ALDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[11]

Materials:

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 8.0.

-

NAD⁺ Stock Solution: 10 mM in Assay Buffer.

-

Substrate Stock Solution: 10 mM Phenylacetaldehyde in Assay Buffer (prepare fresh).

-

Enzyme Preparation: Purified enzyme or clarified cell/tissue lysate.

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold Assay Buffer. Centrifuge at 10,000-13,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the enzyme sample.[13]

-

Reaction Mixture: In each well of the microplate, prepare the reaction mixture as follows:

-

160 µL Assay Buffer

-

20 µL NAD⁺ Stock Solution (Final concentration: 1 mM)

-

10 µL Enzyme Sample (dilute if necessary)

-

-

Blank Preparation: Prepare a substrate blank for each sample containing all components except the enzyme sample (replace with Assay Buffer) to account for any non-enzymatic reaction.[11]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Phenylacetaldehyde Stock Solution (Final concentration: 0.5 mM).

-

Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.

-

Calculation: Calculate the rate of change in absorbance (ΔA340/min). Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into µmoles of NADH produced per minute per mg of protein.

Phenylacetic Acid Quantification by HPLC

This protocol provides a general method for the separation and quantification of PAA from biological samples or reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15][16]

Materials:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particles).[15]

-

Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Sample Solvent: 75:20:5 Water:Acetonitrile:Methanol.[15]

-

PAA standard solutions for calibration curve.

-

Sample extracts (after protein precipitation and/or solid-phase extraction).

Procedure:

-

Sample Preparation:

-

For plasma/urine: Precipitate proteins with perchloric acid or a similar agent. Centrifuge and collect the supernatant.[14][17]

-

For culture medium: Centrifuge to remove cells, then filter the supernatant through a 0.22 µm filter.

-

Extract PAA from the aqueous sample using an organic solvent like benzene (B151609) or diethyl ether, or use solid-phase extraction (SPE) for cleanup and concentration.[14][17]

-

Evaporate the organic solvent and reconstitute the residue in the Sample Solvent.

-

-

HPLC Conditions:

-

Analysis:

-

Generate a standard curve by injecting known concentrations of PAA.

-

Inject the prepared samples.

-

Identify the PAA peak by comparing its retention time with that of the standard.

-

Quantify the amount of PAA in the sample by integrating the peak area and interpolating from the standard curve.

-

Conclusion

The biosynthesis of phenylacetic acid from phenylalanine is a fundamental metabolic pathway with significant biological and industrial relevance. The primary route via phenylpyruvate is conserved across different biological kingdoms, highlighting its efficiency. By leveraging the detailed protocols for enzyme assays and product quantification provided herein, researchers can further investigate the regulation of this pathway, explore the diversity of its constituent enzymes, and apply this knowledge to engineer microbial systems for the sustainable production of PAA and its derivatives. This guide serves as a foundational resource for professionals engaged in metabolic engineering, drug discovery, and plant biology.

References

- 1. Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 4. Conversion of l- and d-Phenylalanine to Phenylacetate via Phenylpyruvate in Sorghum Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Biochemistry of Phenylacetaldehyde Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]

- 11. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. sciencellonline.com [sciencellonline.com]

- 14. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

The Understated Regulator: Phenylacetic Acid as a Natural Auxin in Higher Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid (PAA), a naturally occurring auxin, has long been identified in higher plants, yet its role has been historically overshadowed by the more extensively studied indole-3-acetic acid (IAA). This technical guide provides a comprehensive overview of the current understanding of PAA as a significant phytohormone. We delve into its biosynthesis from phenylalanine, its distinct transport characteristics, and its action through the established TIR1/AFB signaling pathway. Although generally exhibiting lower biological activity than IAA, PAA is often present at substantially higher endogenous concentrations, suggesting a crucial, albeit different, regulatory function. This document synthesizes quantitative data on PAA levels and bioactivity, details key experimental protocols for its study, and presents visual representations of its metabolic and signaling pathways to facilitate a deeper understanding for researchers in plant biology and drug development.

Introduction

Auxins are a class of phytohormones that are central to nearly every aspect of plant growth and development, including cell division, elongation, and differentiation.[1] While indole-3-acetic acid (IAA) is the most studied natural auxin, phenylacetic acid (PAA) has been recognized as a natural auxin for over four decades.[1][2] PAA is widely distributed across the plant kingdom, from non-vascular to vascular plants, and is derived from the amino acid phenylalanine.[3][4]

A key distinction of PAA is its endogenous concentration, which is often significantly higher than that of IAA in various plant tissues.[1] For example, in Arabidopsis seedlings, PAA levels can be over eight times higher than IAA levels.[1] Despite its abundance, the biological activity of PAA is generally considered to be 10- to 20-fold lower than that of IAA in many standard auxin assays.[1][5] However, in specific developmental processes, such as the formation of lateral roots in peas, PAA has been reported to be more active than IAA.[1][6] This suggests that PAA may have specialized roles in plant development that are not merely a weaker reflection of IAA's functions.

Recent research has clarified that PAA and IAA share the same core signaling pathway, acting through the TIR1/AFB family of F-box proteins to promote the degradation of Aux/IAA transcriptional repressors.[1][2] This shared pathway allows for overlapping regulatory roles, yet distinct transport characteristics and metabolic regulation contribute to their unique functions. PAA is not actively transported in a polar manner like IAA, which has significant implications for its spatial distribution and action within the plant.[1][7]

This guide aims to provide a detailed technical resource on the role of PAA in higher plants, summarizing the current knowledge, presenting quantitative data, and providing detailed experimental methodologies to aid researchers in further exploring this important but often overlooked auxin.

Biosynthesis of Phenylacetic Acid

The primary biosynthetic pathway of PAA in higher plants is believed to mirror the two-step pathway of IAA synthesis, starting from a different aromatic amino acid.

-

From Phenylalanine to Phenylpyruvic Acid (PPA): The initial step involves the conversion of L-phenylalanine (Phe) to phenylpyruvic acid (PPA). This transamination reaction is thought to be catalyzed by enzymes from the Tryptophan Aminotransferase of Arabidopsis (TAA) family, which have shown in vitro activity with Phe, although with a much lower affinity compared to tryptophan.[6][8]

-

From Phenylpyruvic Acid to Phenylacetic Acid: The subsequent conversion of PPA to PAA is a decarboxylation step. Evidence suggests that the YUCCA (YUC) family of flavin-containing monooxygenases, which are key enzymes in IAA biosynthesis, can also catalyze this reaction.[1][9] Overexpression of YUC genes in Arabidopsis has been shown to increase the levels of PAA metabolites.[1]

Alternative, minor biosynthetic routes may also exist, such as a pathway involving phenylacetaldehyde (B1677652) as an intermediate.[10]

Caption: Proposed primary biosynthetic pathway of Phenylacetic Acid (PAA) in higher plants.

Transport and Distribution

A defining characteristic of PAA that distinguishes it from IAA is its mode of transport. While IAA undergoes long-distance polar transport, enabling the formation of concentration gradients that are crucial for developmental patterning, PAA appears to be transported primarily through non-polar, diffusive movement.[1][7]

Studies using radiolabeled PAA in pea plants have shown that it is readily taken up by tissues but does not undergo significant long-distance transport in the stem.[7] This lack of polar transport suggests that PAA may act more locally as a signaling molecule, with its concentration being regulated primarily through biosynthesis and metabolism within specific tissues.[1]

The endogenous levels of PAA are spatiotemporally regulated and vary significantly between different plant tissues and species.[1]

Signaling Pathway

PAA utilizes the same canonical auxin signaling pathway as IAA to elicit downstream responses. This pathway involves the following key components:

-

Perception: PAA is perceived by a co-receptor complex consisting of a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][5]

-

SCFTIR1/AFB Complex: The TIR1/AFB protein is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of PAA enhances the interaction between the TIR1/AFB protein and the Aux/IAA repressor.[5]

-

Ubiquitination and Degradation: This enhanced interaction leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB complex, targeting it for degradation by the 26S proteasome.[1]

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription.[1]

In vitro pull-down assays have confirmed that PAA can enhance the formation of the TIR1-Aux/IAA co-receptor complex, providing direct evidence for its role in this signaling cascade.[5]

Caption: The Phenylacetic Acid (PAA) signaling pathway in higher plants.

Physiological Roles

PAA has been shown to elicit a range of physiological responses in plants, many of which are characteristic of auxins. These include:

-

Root Development: PAA promotes the formation of lateral and adventitious roots.[3] In some species like pea, it is more potent than IAA in inducing lateral roots.[1]

-

Cell Elongation: PAA stimulates the elongation of coleoptiles and stem segments.[1]

-

Callus Induction: PAA can induce callus formation in tissue culture, although often at higher concentrations than IAA.[3]

-

Defense: There is emerging evidence that PAA may play a role in plant defense against pathogens and herbivores.[10]

Quantitative Data

Table 1: Endogenous Concentrations of PAA and IAA in Various Plant Species and Tissues

| Plant Species | Tissue | PAA Concentration (pmol/g FW) | IAA Concentration (pmol/g FW) | PAA/IAA Ratio | Reference |

| Arabidopsis thaliana | Seedlings | 413 ± 15 | 49 ± 2 | 8.4 | [1] |

| Rosette Leaves | ~2000 | ~260 | 7.7 | [1] | |

| Roots | ~3500 | ~420 | 8.3 | [1] | |

| Avena sativa (Oat) | Young Shoots | 3,860 ± 220 | 31 ± 2 | 124.5 | [1] |

| Hordeum vulgare (Barley) | Young Shoots | 4,353 ± 353 | 30 ± 2 | 145.1 | [1] |

| Physcomitrella patens (Moss) | - | 1,049 ± 278 | 14 ± 4 | 74.9 | [1] |

| Marchantia polymorpha (Liverwort) | - | 469 ± 103 | 74 ± 10 | 6.3 | [1] |

Table 2: Comparative Biological Activity of PAA and IAA

| Assay | Plant Species | PAA Activity (relative to IAA) | Reference |

| Lateral Root Formation | Arabidopsis thaliana | 10- to 20-fold lower | [1][5] |

| DR5::GUS Expression | Arabidopsis thaliana | ~20-fold lower | [1][5] |

| Coleoptile Elongation | Avena sativa | <10% | [3][10] |

| Pea Segment Test | Pisum sativum | <10% | [3][10] |

| Callus Growth | Nicotiana tabacum | ~33% | [11] |

Experimental Protocols

Quantification of PAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies described for phytohormone analysis.[12][13]

Objective: To extract and quantify endogenous PAA from plant tissues.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., isopropanol:water:acetic acid)

-

Internal standard (e.g., 13C6-PAA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS/MS system

Procedure:

-

Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Extraction: a. Weigh the frozen powder (typically 50-100 mg). b. Add a known amount of internal standard. c. Add 1 mL of ice-cold extraction buffer. d. Vortex thoroughly and incubate on a shaker at 4°C for 1 hour.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Solid-Phase Extraction (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the auxins with an appropriate solvent (e.g., methanol).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Inject the sample onto a C18 reverse-phase column. b. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the compounds. c. Detect and quantify PAA using multiple reaction monitoring (MRM) mode on the mass spectrometer. The transition from the precursor ion (m/z of PAA) to a specific product ion is monitored.

-

Quantification: Calculate the concentration of PAA in the original sample based on the peak area ratio of endogenous PAA to the internal standard and a standard curve.

Lateral Root Formation Assay in Arabidopsis thaliana

This bioassay assesses the effect of PAA on lateral root development.[3][7]

Objective: To quantify the effect of exogenous PAA on lateral root density.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) agar (B569324) plates

-

PAA stock solution

-

Microscope

Procedure:

-

Seed Sterilization and Stratification: Surface sterilize Arabidopsis seeds and stratify at 4°C for 2-4 days in the dark.

-

Germination and Growth: a. Plate the seeds on MS agar plates. b. Grow the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.

-

Treatment: a. Prepare MS agar plates supplemented with a range of PAA concentrations (e.g., 0, 1, 5, 10, 25 µM). b. Transfer the seedlings from the initial plates to the treatment plates.

-

Incubation: Grow the seedlings on the treatment plates for an additional 5-7 days.

-

Data Collection: a. Remove the seedlings from the plates and place them on a microscope slide. b. Using a microscope, count the number of emerged lateral roots along the primary root. c. Measure the length of the primary root.

-

Analysis: Calculate the lateral root density (number of lateral roots per unit length of the primary root) for each treatment. Compare the results to the control (0 µM PAA).

DR5::GUS Reporter Gene Assay for Auxin Activity

This assay visualizes the transcriptional response to PAA using a synthetic auxin-responsive promoter.[4][14]

Objective: To qualitatively and quantitatively assess the auxin activity of PAA in plant tissues.

Materials:

-

Arabidopsis thaliana transgenic line expressing the DR5::GUS reporter construct.

-

MS liquid or agar medium.

-

PAA stock solution.

-

GUS staining solution (containing X-Gluc).

-

70% ethanol (B145695).

-

Microscope.

Procedure:

-

Plant Growth: Grow DR5::GUS seedlings in MS liquid medium or on MS agar plates for 5-7 days.

-

Treatment: a. For liquid culture, add PAA to the desired final concentration and incubate for a specific time (e.g., 6-24 hours). b. For agar plates, transfer seedlings to plates containing PAA.

-

GUS Staining: a. Harvest the seedlings and immerse them in GUS staining solution in a multi-well plate or microfuge tube. b. Apply a vacuum for 5-10 minutes to facilitate infiltration of the staining solution. c. Incubate at 37°C in the dark for 2-12 hours, or until blue staining is visible.

-

Destaining: a. Remove the staining solution and replace it with 70% ethanol. b. Incubate at room temperature, changing the ethanol several times, until the chlorophyll (B73375) is removed and the blue GUS staining is clearly visible.

-

Visualization and Imaging: Observe and photograph the stained seedlings under a dissecting or compound microscope. The intensity and location of the blue color indicate the sites of auxin response.

-

Quantitative Analysis (Optional): For a quantitative measurement, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed on protein extracts from the treated tissues.

TIR1/AFB-Aux/IAA Co-receptor Pull-Down Assay

This in vitro assay provides direct evidence of PAA-mediated interaction between the auxin co-receptors.[5][12]

Objective: To determine if PAA can promote the interaction between TIR1/AFB and an Aux/IAA protein.

Materials:

-

Recombinant purified proteins:

-

Tagged TIR1/AFB (e.g., His-TIR1)

-

Tagged Aux/IAA (e.g., GST-IAA7)

-

-

PAA solution

-

IAA solution (positive control)

-

Pull-down buffer

-

Affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged protein or Glutathione (B108866) agarose for GST-tagged protein)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Protein Binding: a. In a microfuge tube, combine the purified tagged TIR1/AFB and tagged Aux/IAA proteins in pull-down buffer. b. Add PAA, IAA (positive control), or a solvent control to different tubes. c. Incubate the mixture at 4°C for 1-2 hours on a rotator to allow for protein interaction.

-

Affinity Capture: a. Add the appropriate affinity resin to each tube. b. Incubate for another 1-2 hours at 4°C to allow the tagged protein complex to bind to the resin.

-

Washing: a. Pellet the resin by centrifugation. b. Remove the supernatant. c. Wash the resin several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the resin using an appropriate elution buffer (e.g., high imidazole (B134444) concentration for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

Analysis by Western Blot: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a membrane. c. Probe the membrane with antibodies against the tags of both proteins (e.g., anti-His and anti-GST) to detect the presence of the co-precipitated protein.

-

Interpretation: An increase in the amount of the co-precipitated protein in the presence of PAA compared to the control indicates that PAA promotes the interaction between the TIR1/AFB and Aux/IAA proteins.

Conclusion and Future Perspectives

Phenylacetic acid is an abundant and widespread natural auxin in higher plants with a distinct profile of transport and biological activity compared to IAA. While it acts through the same core TIR1/AFB signaling pathway, its higher endogenous concentrations and lack of polar transport suggest it may play a significant role in localized growth regulation and developmental processes. The quantitative data clearly indicate that PAA is a major auxin in many plant tissues, and its physiological effects, particularly in root development, are well-documented.

For researchers and drug development professionals, PAA and its metabolic and signaling pathways present intriguing opportunities. Understanding the specific roles of PAA could lead to new strategies for crop improvement, such as manipulating root architecture for enhanced nutrient and water uptake. Furthermore, the enzymes involved in PAA biosynthesis and conjugation could be potential targets for the development of novel herbicides or plant growth regulators.

Future research should focus on elucidating the specific developmental contexts in which PAA plays a dominant role, identifying the full complement of enzymes responsible for its biosynthesis and inactivation, and exploring the potential for crosstalk between PAA and other phytohormone signaling pathways. The experimental protocols provided in this guide offer a robust framework for pursuing these research avenues and further unraveling the complexities of this understated but vital plant hormone.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Auxin-induced degradation dynamics set the pace for lateral root development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]

- 5. Connecting primary and specialized metabolism: Amino acid conjugation of phytohormones by GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GUS histochemistry assay - General Lab Techniques [protocol-online.org]

- 7. Auxin Transport Promotes Arabidopsis Lateral Root Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GUS Gene Assay [cas.miamioh.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 14. DR5 as a reporter system to study auxin response in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of crystalline Phenylacetic acid

An In-depth Technical Guide to the Chemical and Physical Properties of Crystalline Phenylacetic Acid

Introduction

Phenylacetic acid (PAA), also known as α-toluic acid, is an organic compound containing a phenyl functional group and a carboxylic acid functional group. It exists as a white, glossy crystalline solid with a characteristic honey-like odor. In addition to its use in fragrances and as a precursor in the synthesis of various organic compounds, PAA is also a known auxin, a class of plant hormones, and has been studied for its role in biological systems. This guide provides a comprehensive overview of the core chemical and physical properties of crystalline phenylacetic acid, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

The chemical behavior of phenylacetic acid is primarily determined by its carboxylic acid group, which allows it to undergo reactions such as esterification and amide formation. The adjacent phenyl group influences its acidity and provides a site for aromatic substitution reactions.

Table 1: General Chemical Properties of Phenylacetic Acid

| Property | Value |

| Chemical Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| pKa (in water at 25°C) | 4.31 |

| Acidity | Weakly acidic |

| Common Reactions | Esterification, amide formation, reduction of the carboxylic acid, electrophilic aromatic substitution |

Physical Properties

The physical characteristics of crystalline PAA are critical for its handling, storage, and formulation in various applications.

Table 2: Physical Properties of Crystalline Phenylacetic Acid

| Property | Value |

| Appearance | White, glossy, crystalline solid |

| Odor | Honey-like, floral |

| Melting Point | 76-78 °C |

| Boiling Point | 265.5 °C |

| Solubility in Water | 1.66 g/100 mL at 20 °C |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, and acetone |

| Density | 1.081 g/cm³ at 25 °C |

| Vapor Pressure | 0.002 mmHg at 25 °C |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of phenylacetic acid.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which crystalline phenylacetic acid transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small quantity of dry, crystalline phenylacetic acid is finely powdered using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, but the rate should be reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of phenylacetic acid in water at a specific temperature.

Methodology:

-

System Preparation: An excess amount of crystalline phenylacetic acid is added to a known volume of deionized water in a sealed, airtight flask.

-

Equilibration: The flask is placed in a constant-temperature water bath or shaker (e.g., at 20 °C) and agitated for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant is withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.

-

Analysis: The concentration of phenylacetic acid in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized solution of sodium hydroxide.

Visualized Workflows and Relationships

Experimental Workflow for PAA Characterization

This diagram outlines a standard workflow for the comprehensive physicochemical characterization of a crystalline phenylacetic acid sample.

Phenylacetic Acid as a Precursor in Penicillin G Synthesis

Phenylacetic acid is a critical precursor in the industrial biosynthesis of Penicillin G, a widely used antibiotic. This diagram illustrates this key relationship.

Phenylacetic Acid: A Significant Catabolite of Phenylalanine in Mammalian Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid (PAA) is a key catabolite of the essential amino acid L-phenylalanine in mammals. Its formation follows two primary metabolic routes: a major pathway involving the decarboxylation of phenylalanine to phenylethylamine (PEA), and a minor pathway proceeding through the transamination of phenylalanine to phenylpyruvic acid (PPA). These pathways are crucial for maintaining phenylalanine homeostasis and are implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the enzymatic reactions, intermediates, and regulatory aspects of PAA synthesis from phenylalanine. It includes detailed experimental protocols for the analysis of these metabolic pathways and presents key quantitative data in a structured format. Furthermore, this guide utilizes graphical representations to elucidate the complex relationships within these metabolic and signaling cascades.

Introduction

L-phenylalanine, an essential aromatic amino acid, is primarily metabolized in mammals via hydroxylation to L-tyrosine by phenylalanine hydroxylase. However, alternative catabolic pathways exist, leading to the formation of various metabolites, including phenylacetic acid (PAA).[1] PAA is a biologically active molecule with a characteristic honey-like odor and is involved in diverse physiological functions.[1] The production of PAA from phenylalanine occurs through two main pathways, which become particularly significant in conditions of high phenylalanine levels, such as the genetic disorder phenylketonuria (PKU).[2] Understanding the intricacies of these pathways is of paramount importance for researchers in metabolic diseases, neuroscience, and drug development.

Metabolic Pathways

The conversion of phenylalanine to phenylacetic acid in mammals proceeds through two distinct pathways:

The Phenylethylamine Pathway (Major Route)

This pathway is considered the primary route for PAA formation under normal physiological conditions.

-

Decarboxylation of L-Phenylalanine: The initial step involves the decarboxylation of L-phenylalanine to form phenylethylamine (PEA). This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , a pyridoxal-5'-phosphate (PLP) dependent enzyme.[3][4] AADC is also responsible for the synthesis of key neurotransmitters like dopamine (B1211576) and serotonin.[4]

-

Oxidative Deamination of Phenylethylamine: Phenylethylamine is subsequently metabolized by Monoamine Oxidase B (MAO-B) , an enzyme primarily located in the outer mitochondrial membrane.[5][6][7] This oxidative deamination reaction converts PEA into phenylacetaldehyde (B1677652).

-

Oxidation of Phenylacetaldehyde: The final step is the oxidation of phenylacetaldehyde to phenylacetic acid, a reaction catalyzed by Aldehyde Dehydrogenase (ALDH) .[3]

The Phenylpyruvic Acid Pathway (Minor Route)

This pathway is generally less active under normal conditions but becomes more prominent when phenylalanine concentrations are elevated, as seen in PKU.[8]

-

Transamination of L-Phenylalanine: L-phenylalanine undergoes transamination to yield phenylpyruvic acid (PPA). This reaction is catalyzed by Phenylalanine Transaminase (also known as Phenylalanine(histidine) transaminase).[9][10]

-

Oxidative Decarboxylation of Phenylpyruvic Acid: Phenylpyruvic acid is then converted to phenylacetic acid through oxidative decarboxylation.[11] The exact enzyme responsible for this step in mammals is not as well-characterized as the enzymes in the PEA pathway.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the conversion of phenylalanine to phenylacetic acid.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Aromatic L-amino acid decarboxylase (AADC) | L-DOPA | 0.71 mM | 39.1 pmol/min/ml | Human Plasma | [12] |

| Aromatic L-amino acid decarboxylase (AADC) | L-DOPA | 9-fold increase from wild-type | 57-fold decrease from wild-type | Rat Liver (fragmentary AADC) | [13] |

| Phenylacetaldehyde Dehydrogenase (NPADH) | NAD+ | 207 ± 9 μM | 12.3 ± 0.2 s⁻¹ per monomer | Pseudomonas putida S12 | [14] |

| Aldehyde Dehydrogenase (ALDH9A1) | NAD+ | 32 ± 2 μM | ~1.8 nmol/s/mg | Human Liver | [15] |

Table 2: Metabolite Concentrations

| Metabolite | Condition | Tissue/Fluid | Concentration | Organism | Reference |

| Phenylalanine | Normal | Human Plasma | 49 to 54 µmols/liter | Human | [16] |

| Phenylalanine | PKU | Human Plasma | 523 to 1,540 µmols/liter | Human | [16] |

| Phenylalanine | Normal | Mouse Brain | - | Mouse | [17] |

| Phenylalanine | PKU | Mouse Brain | Greatly elevated | Mouse | [17] |

| Phenylacetic Acid | Normal | Human Urine | 141.1 +/- 10.1 mg/24 h | Human | [18] |

| Phenylacetic Acid | Normal | Mouse Brain | Measurable | Mouse | [17] |

| Phenylacetic Acid | PKU | Mouse Brain | Greatly elevated | Mouse | [17] |

| Phenylpyruvic Acid | Normal | Mouse Brain | Measurable | Mouse | [17] |

| Phenylpyruvic Acid | PKU | Mouse Brain | Greatly elevated | Mouse | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the catabolism of phenylalanine to phenylacetic acid.

Determination of Phenylalanine and its Metabolites by High-Performance Liquid Chromatography (HPLC)

Principle: This method allows for the separation and quantification of phenylalanine, tyrosine, and tryptophan in biological samples. The compounds are separated based on their differential partitioning between a stationary phase and a mobile phase.

Procedure: [19]

-

Sample Preparation:

-

For whole blood, use collecting tubes with an anticoagulant (e.g., EDTA).

-

For plasma, centrifuge whole blood samples after collection.

-

For dried blood spots, pipette 50 µl of blood onto a filter spot and allow it to dry completely.

-

Add a precipitation solution containing an internal standard to the sample to deproteinize it.

-

Vortex briefly and incubate at 37°C for 30 minutes, followed by 10 minutes in an ultrasonic bath.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Column: Thermo Scientific Acclaim 120, C18, 5 μm (4.6 x 250 mm) with an Acclaim C18 guard column.[20]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (pH 6 with formic acid), for example, 30% acetonitrile and 70% water.[20]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[20]

-

Injection Volume: 10 µL.[20]

-

Detection: UV detector at 210 nm.[20]

-

Quantify the analytes by comparing their peak areas to those of known standards.

-

Analysis of Phenylacetic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds like PAA. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information for identification.

-

Sample Preparation and Derivatization:

-

Extract PAA from the biological matrix (e.g., plasma, urine, brain homogenate) using an appropriate organic solvent.

-

To improve volatility and chromatographic properties, derivatize PAA. A common method is to form a pentafluorobenzyl ester.[17]

-

Use a deuterated internal standard (e.g., [2H5]-phenylacetic acid) to improve reproducibility and accuracy.[3][17]

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Typically helium.

-

Temperature Program: Optimize the oven temperature program to achieve good separation of PAA from other sample components.

-

Mass Spectrometer: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

-

Ionization: Electron ionization (EI) is commonly used.

-

Quantify PAA by comparing the peak area of the analyte to that of the internal standard.

-

Aromatic L-amino Acid Decarboxylase (AADC) Enzyme Assay

Principle: This assay measures the activity of AADC by quantifying the product formed (dopamine) from the substrate (L-DOPA) in a plasma sample. The product is detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure: [21]

-

Reaction Mixture:

-

Combine 100 µL of plasma, 50 µL of pyridoxal-5-phosphate (0.7 mM), and 300 µL of sodium phosphate (B84403) buffer (167 mM, pH 7.0).

-

Incubate the mixture for 2 hours at 37°C with shaking.

-

-

Enzymatic Reaction:

-

Add 50 µL of L-DOPA (20 mM) to initiate the reaction.

-

Incubate for 90 minutes at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 500 µL of acetonitrile.

-

Add a known amount of an internal standard (dopamine-d4).

-

Centrifuge the sample at 14,000 RPM for 10 minutes.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Separate dopamine and the internal standard using a suitable LC column and mobile phase gradient.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate AADC activity based on the amount of dopamine produced per unit of time and volume of plasma.

-

Visualizations

The following diagrams illustrate the key metabolic pathways and an experimental workflow.

Conclusion

The catabolism of phenylalanine to phenylacetic acid represents a significant, albeit alternative, metabolic route for this essential amino acid in mammals. The two primary pathways, the phenylethylamine and phenylpyruvic acid routes, are governed by a series of specific enzymes whose activities can be quantified and studied using established experimental protocols. This technical guide has provided a detailed overview of these pathways, presented key quantitative data, and outlined robust analytical methodologies. A thorough understanding of this metabolic axis is crucial for advancing research in metabolic disorders like PKU, elucidating the neuro-modulatory roles of trace amines and their metabolites, and informing the development of novel therapeutic strategies. The provided diagrams and protocols serve as a valuable resource for scientists and researchers dedicated to unraveling the complexities of amino acid metabolism and its implications for human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo measurement of phenylalanine in human brain by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing Aromatic L‐amino Acid Decarboxylase Activity: Implications for L‐DOPA Treatment in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. [Intracellular concentration of phenylalanine, tyrosine and alpha-amino butyric acid in 13 homozygotes and 19 heterozygotes for phenylketonuria (PKU) compared with 26 normals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. forums.studentdoctor.net [forums.studentdoctor.net]

- 12. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aromatic L-amino acid decarboxylase: conformational change in the flexible region around Arg334 is required during the transaldimination process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure and Biochemistry of Phenylacetaldehyde Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Significant phenylalanine hydroxylation in vivo in patients with classical phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gas-liquid chromatographic determination of total phenylacetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eaglebio.com [eaglebio.com]

- 20. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Phenylacetic Acid: A Comprehensive Technical Guide on its Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of Phenylacetic Acid (PAA), a naturally occurring organic compound. PAA has demonstrated significant inhibitory effects against a broad spectrum of pathogenic bacteria and fungi, positioning it as a compound of interest for the development of novel therapeutic agents. This document collates quantitative efficacy data, details the underlying mechanisms of action, and provides cited experimental protocols to support further research and development.

Antimicrobial and Antifungal Efficacy of Phenylacetic Acid

Phenylacetic acid exhibits a wide range of inhibitory activities against various microorganisms. The following tables summarize the key quantitative data on its efficacy, including Minimum Inhibitory Concentrations (MICs) and half-maximal inhibitory concentrations (IC50).

Table 1: Antibacterial Activity of Phenylacetic Acid

| Bacterial Species | Strain | Efficacy Metric | Concentration | Reference |

| Pseudomonas aeruginosa | PAO1 | Quorum Sensing Inhibition | 200 µg/mL | [1] |

| Agrobacterium tumefaciens | T-37 | IC50 | 0.8038 mg/mL | [2][3][4] |

| Pseudomonas syringae pv. syringae | - | MIC | 50 µg/mL | [5][6][7] |

| Staphylococcus aureus | - | Active against | Not specified | [8] |

| Escherichia coli | - | Active against | Not specified | [8] |

Table 2: Antifungal and Anti-Oomycete Activity of Phenylacetic Acid

| Fungal/Oomycete Species | Strain | Efficacy Metric | Concentration | Reference |

| Pythium ultimum | - | MIC | 10 µg/mL | [5][6][7] |

| Phytophthora capsici | - | MIC | 50 µg/mL | [5][6][7] |

| Rhizoctonia solani | - | MIC | 50 µg/mL | [5][6][7] |

| Saccharomyces cerevisiae | - | MIC | 50 µg/mL | [5][6][7] |

| Candida albicans | - | Active against | Not specified | [8] |

| Fusarium oxysporum f. sp. lycopersici | - | Complete Spore Germination Inhibition | 0.25 mg/mL | [9] |

| Fusarium moniliforme | - | Resistant | > 1000 µg/mL | [9] |

| Fusarium oxysporum f. sp. cucumerinum | - | Resistant | > 1000 µg/mL | [9] |

Mechanisms of Action

Phenylacetic acid employs a multi-faceted approach to inhibit microbial growth and virulence. The primary mechanisms identified include disruption of cell membrane integrity, inhibition of key metabolic pathways, and interference with cell-to-cell communication (quorum sensing).